molecular formula C27H25FN6O2 B10836129 Pyrrolo[2,3-d]pyrimidine derivative 27

Pyrrolo[2,3-d]pyrimidine derivative 27

Cat. No.: B10836129
M. Wt: 484.5 g/mol
InChI Key: HVHZPWHNJSXHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,3-d]pyrimidine derivative 27 is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its structural similarity to purines, making it a valuable scaffold for drug development. Pyrrolo[2,3-d]pyrimidine derivatives have shown potential in various therapeutic areas, including anticancer, antidiabetic, and anti-inflammatory applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivative 27 typically involves multi-step reactions. One common method includes the use of microwave-assisted reactions, which have been shown to be efficient and robust. For instance, the synthesis may start with the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of copper chloride and 6-methylpicolinic acid as a catalytic system. Sodium iodide is often used as an additive to activate the electrophile .

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production process by providing better control over reaction conditions and reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 27 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 27 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the activity of various proteins involved in inflammatory and metabolic pathways .

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivative 27 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic areas. Its ability to inhibit multiple targets and pathways makes it a versatile compound for drug development .

Properties

Molecular Formula

C27H25FN6O2

Molecular Weight

484.5 g/mol

IUPAC Name

5-[4-[2-fluoro-3-[(2-methylpyrimidin-5-yl)methoxy]phenoxy]phenyl]-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H25FN6O2/c1-16(2)34-13-21(24-26(29)32-15-33-27(24)34)19-7-9-20(10-8-19)36-23-6-4-5-22(25(23)28)35-14-18-11-30-17(3)31-12-18/h4-13,15-16H,14H2,1-3H3,(H2,29,32,33)

InChI Key

HVHZPWHNJSXHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)COC2=C(C(=CC=C2)OC3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.